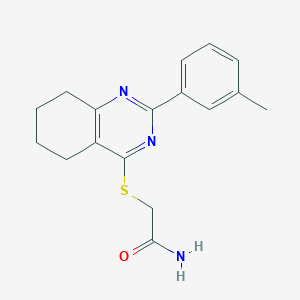
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as SRI-37330, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-inflammatory effects of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide.
Biochemical and Physiological Effects:
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CAIX and MMPs, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase II (CAII) and carbonic anhydrase XII (CAXII). N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Additionally, further studies are needed to determine the optimal dosing and administration of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in preclinical and clinical studies. Finally, there is a need for studies to investigate the potential use of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves the reaction between 6-chloro-5-methylpyridin-3-amine and trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation is also a target for N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-4-2-5(3-12-6(4)8)13-16(14,15)7(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMFCXBKCUMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)





![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)


![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

